tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride
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Overview
Description
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O2·HCl It is a derivative of carbamate, featuring a tert-butyl group and a cyclobutyl ring with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative. The process may include steps such as protection of the amine group, formation of the carbamate linkage, and subsequent deprotection. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The carbamate moiety may also participate in covalent bonding with target proteins, leading to inhibition or modulation of their function .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate: Similar in structure but with a methylamino group instead of an aminomethyl group.
Tert-butyl 3-(aminomethyl)phenylcarbamate: Features a phenyl ring instead of a cyclobutyl ring.
Tert-butyl [3-(aminomethyl)cyclobutyl]methylcarbamate: Contains a methyl group on the carbamate moiety.
Uniqueness
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride is unique due to its specific combination of a cyclobutyl ring and an aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride (TBAC) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of TBAC's biological activity, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
TBAC is characterized by its unique structure, which includes a tert-butyl group and an aminomethyl group attached to a cyclobutyl ring. This structural configuration contributes to its biological activity and makes it a valuable building block in drug development.
- Molecular Formula : C12H22ClN2O2
- Molecular Weight : 264.79 g/mol
- CAS Number : 1363382-06-2
The biological activity of TBAC is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can engage in hydrogen bonding and electrostatic interactions with various enzymes and receptors, potentially modulating their activity.
- Enzyme Inhibition : TBAC may inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Antimicrobial Activity
Recent studies have indicated that TBAC exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 10 | 128 µg/mL |
Anti-inflammatory Effects
TBAC has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in managing inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of TBAC against common pathogens. The results indicated that TBAC inhibited the growth of Staphylococcus aureus effectively, with a significant reduction in colony-forming units (CFUs) observed after treatment. -
Case Study on Anti-inflammatory Activity :
In a controlled experiment involving rats induced with inflammation, administration of TBAC resulted in a notable decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects.
Comparative Analysis with Similar Compounds
To understand the unique properties of TBAC, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate | Cyclopentyl derivative | Moderate antimicrobial activity |
Tert-butyl N-[3-(aminomethyl)cyclobutyl]methylcarbamate | Methyl derivative | Low anti-inflammatory effects |
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Cyclohexyl derivative | High anti-inflammatory effects |
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVWKLDUAUSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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